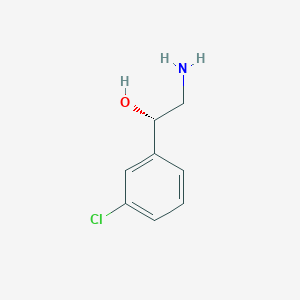

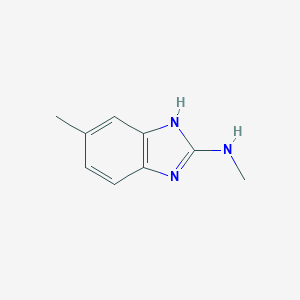

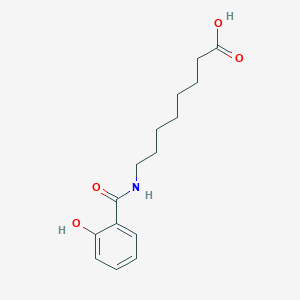

![molecular formula C13H11NO5 B065125 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid CAS No. 175204-30-5](/img/structure/B65125.png)

4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid" involves complex reactions, showcasing the versatility of organic synthesis methodologies. For instance, studies have demonstrated the synthesis of complex benzoic acid derivatives through multi-step processes, including condensation reactions and the manipulation of functional groups to achieve the desired compound structures (Das & Kabalka, 2008).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the properties and reactivity of a compound. Research on similar structures has employed techniques such as X-ray crystallography, NMR, IR spectroscopy, and density functional theory (DFT) calculations to determine the geometries, electronic configurations, and intramolecular interactions of benzoic acid derivatives (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of "4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid" derivatives are influenced by their functional groups and molecular structure. Studies have explored the acid-base dissociation, azo-hydrazone tautomerism, and the role of solvent composition in dictating the equilibria of related compounds in solution (Baul et al., 2009).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including melting points, solubility, and crystalline structure, provide insights into their potential applications and behavior in different environments. For example, the crystalline structure and hydrogen bonding patterns of benzoic acid co-crystals have been elucidated to understand their extended ribbons and packing arrangements (Lemmerer & Bourne, 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are fundamental aspects of benzoic acid derivatives. Research has shown how substitutions on the benzoic acid ring influence the electron density and, consequently, the photoluminescence properties of certain compounds (Sivakumar et al., 2010).

Applications De Recherche Scientifique

LC-MS/MS Study of Degradation Processes : A study focusing on the degradation processes of nitisinone, a triketone herbicide turned medical treatment, utilized LC-MS/MS to understand the stability and degradation pathways of the compound under various conditions. This research approach could be similarly applied to study the stability, degradation, or transformation processes of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid, particularly in pharmaceutical contexts or environmental stability assessments (H. Barchańska et al., 2019).

Bioactivity of Carboxylic Acids : Another study reviewed the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including benzoic acid derivatives. The investigation into these properties could reflect potential research directions for understanding the biological activities and therapeutic potentials of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid, especially in terms of its antioxidant and antimicrobial capacities (B. Godlewska-Żyłkiewicz et al., 2020).

Advanced Oxidation Processes : The degradation of acetaminophen by advanced oxidation processes (AOPs) was reviewed, showcasing the pathways, by-products, and biotoxicity of degradation products. Similar methodologies could apply to 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid to assess its environmental impact and degradation behavior under AOPs, which is crucial for environmental safety and pharmaceutical waste management (Mohammad Qutob et al., 2022).

Propriétés

IUPAC Name |

4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-19-12-9(10(15)11(12)16)14-8-5-3-7(4-6-8)13(17)18/h3-6,14H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGBMTWMWGFBOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365178 |

Source

|

| Record name | 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid | |

CAS RN |

175204-30-5 |

Source

|

| Record name | 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)

![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)